2-(1,3-Thiazol-4-yl)ethanethioamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H6N2S2 |
|---|---|
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C5H6N2S2/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8) |
InChI Key |
KEPZYOLMOSAKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CC(=S)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1,3 Thiazol 4 Yl Ethanethioamide and Its Structural Analogues
Thionation Strategies for Precursor Amides
The conversion of an amide to a thioamide is a fundamental transformation in the synthesis of the target compound. This is typically achieved using a thionating agent, which replaces the oxygen atom of the carbonyl group with a sulfur atom. The ease of this transformation is influenced by the electron density at the carbonyl oxygen. caltech.edu
Application of Lawesson's Reagent in Thioamide Formation
Lawesson's reagent (LR) is a widely used and effective thionating agent for converting amides and other carbonyl compounds into their corresponding thiocarbonyl analogues. organic-chemistry.orgwikipedia.orgnih.govresearchgate.net It is often preferred for the thionation of amides as it generally provides higher yields and fewer side reactions compared to other reagents. caltech.edu The reaction is typically faster for amides compared to esters. organic-chemistry.orgnih.gov
The utility of Lawesson's reagent extends to the synthesis of various sulfur-containing heterocycles. For instance, the thionation of N-(2-oxoalkyl)amides with a fluorous version of Lawesson's reagent can lead to the formation of 1,3-thiazoles. organic-chemistry.org
Utilization of Phosphorus Pentasulfide and Other Thionating Agents
Phosphorus pentasulfide (P₄S₁₀) is a traditional and potent thionating agent that has been used since the 19th century to convert amides to thioamides. nih.gov However, its use often requires high temperatures and can lead to side reactions due to the formation of condensed polythiophosphates. nih.gov To improve its performance, P₄S₁₀ is sometimes used in combination with additives like hexamethyldisiloxane (B120664) (HMDO). nih.govaudreyli.com This combination can efficiently convert amides to thioamides, and the byproducts can often be removed by a simple hydrolytic workup. audreyli.com Other thionating agents include the P₂S₅-pyridine complex and Yokoyama's reagent. chemrxiv.org
Hantzsch Thiazole (B1198619) Synthesis Approaches Incorporating Thioamide Intermediates
The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring. chemhelpasap.comsynarchive.comyoutube.com It involves the reaction of a thioamide with an α-halocarbonyl compound. chemhelpasap.comsynarchive.comyoutube.com This reaction is known for its high yields and straightforward execution. chemhelpasap.com
Cyclocondensation Reactions of Thioamides with α-Halocarbonyl Compounds
The core of the Hantzsch synthesis is the cyclocondensation reaction between a thioamide and an α-halocarbonyl compound. chemhelpasap.comsynarchive.comyoutube.com The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, displacing the halide in an Sₙ2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular attack of the thioamide nitrogen onto the carbonyl carbon to form a five-membered ring intermediate. chemhelpasap.com Subsequent dehydration leads to the formation of the aromatic thiazole ring. chemhelpasap.com This method has been widely used to synthesize a variety of substituted thiazoles. organic-chemistry.orgnih.govacs.orgrsc.orgrsc.org
Regioselective Synthesis of Substituted Thiazoles from α-Oxothioamides
A significant advancement in the Hantzsch synthesis involves the use of α-oxothioamides, which allows for the regioselective synthesis of substituted thiazoles. rsc.orgrsc.org The reaction of α-oxothioamides with α-bromoketones can proceed in a highly regioselective manner to produce 2-acyl-4-(het)arylthiazoles. rsc.orgrsc.org This method is considered an important extension of the traditional Hantzsch synthesis. rsc.orgrsc.org The proposed mechanism involves the initial nucleophilic attack of the sulfur of the α-oxothioamide on the α-bromoketone, followed by intramolecular cyclization and dehydration to yield the thiazole product. rsc.org Interestingly, the regioselectivity of the reaction of unsymmetrical α-bromo-1,3-diketones with thioamides can be controlled to produce specific regioisomers. nih.gov
Novel and Emerging Synthetic Routes to Thioamides and Thiazoles
The development of novel synthetic pathways to access thiazole and thioamide cores is critical for advancing medicinal chemistry and material science. Traditional methods often face limitations such as harsh reaction conditions, low yields, and poor atom economy. chemistryforsustainability.orgiau.ir Modern synthetic chemistry has focused on overcoming these challenges through innovative approaches.
Electrochemical Annulation and Cyclization Protocols
Electrosynthesis has been recognized as a green and sustainable technique, utilizing electrons as traceless reagents to replace chemical oxidants or reductants. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of thiazoles.
A recently developed green and sustainable method involves the electrochemical oxidative cyclization of enaminones with thioamides. acs.orgnih.gov This metal- and oxidant-free process provides an efficient route to 2-alkyl/aryl thiazoles through the formation of new C–N and C–S bonds. acs.org The reaction proceeds under mild conditions, and interestingly, in the absence of the enaminone coupling partner, the thioamides can undergo electrochemical dimerization to selectively form 1,2,4-thiadiazoles. acs.orgorganic-chemistry.org
Another electrochemical strategy facilitates the one-pot synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. beilstein-journals.org This protocol uses ammonium (B1175870) iodide (NH₄I) as a redox mediator in an undivided cell with simple graphite (B72142) electrodes. The key step is the in situ generation of an α-iodoketone intermediate, which then condenses with the thiourea. beilstein-journals.org This method avoids the need to pre-functionalize the ketone starting materials. beilstein-journals.org
Furthermore, the synthesis of benzothiazoles and thiazolopyridines can be achieved from the corresponding N-(hetero)arylthioamides via a 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation. acs.org Mechanistic studies suggest that the electrochemically generated TEMPO⁺ oxidizes the thioamide to a thioamidyl radical, which then undergoes homolytic aromatic substitution to form the crucial C–S bond. acs.org
Metal-Catalyzed (e.g., Copper-Catalyzed) Approaches for C-H Activation and Thioamide Formation
Metal-catalyzed reactions, particularly those involving copper, have become powerful tools for constructing complex molecules through C-H activation, offering high efficiency and broad substrate applicability.
A notable copper-catalyzed method for thioamide synthesis involves the coupling of 1,2,3-thiadiazoles with various amines. dntb.gov.uarsc.org This process proceeds via a C-H activation/coordinated stabilization protocol that ensures the slow release of highly reactive thioketene (B13734457) intermediates, which are then captured by amines to form thioamides. rsc.orgrsc.org This strategy is characterized by its simplicity and efficiency, and its versatility has been demonstrated in the late-stage thioamidation of drug molecules and peptides. rsc.orgresearchgate.net Mechanistic studies indicate that the rate-determining step is the Cu(I)-catalyzed C-H activation of the 1,2,3-thiadiazole. rsc.orgrsc.org
Copper catalysts are also effective in coupling thioamides with donor/acceptor-substituted diazocarbonyl compounds to produce enamino esters and enaminones. nih.gov Copper(I) bromide has been identified as an economical and efficient catalyst for this transformation, providing the desired products with high chemo- and diastereoselectivity. nih.gov This method is suitable for both N-alkyl thioamides and thiocarbamates. nih.gov
Furthermore, direct C-H thiolation of heterocycles like thiazoles and benzothiazoles can be achieved using copper-mediated aerobic C-H bond activation. kaust.edu.sa This reaction couples the heterocycle with aryl or alkyl thiols in the presence of a copper(I) iodide catalyst, 2,2'-bipyridine, and a base. Computational and experimental results suggest the formation of a copper-thiolate complex as the initial reactive intermediate. kaust.edu.sa
Multi-Component Reactions for Thiazole and Thioamide Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and environmentally friendly tools for synthesizing complex molecules. chemistryforsustainability.orgiau.ir They offer advantages such as operational simplicity, reduced waste, and the ability to rapidly generate diverse chemical libraries. chemistryforsustainability.orgiau.ir
For thioamide synthesis, sulfur-mediated MCRs provide a sustainable alternative to traditional methods. chemistryforsustainability.org A transition-metal-free, one-pot synthesis of thioamides has been developed using chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org Another approach involves the three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder, which proceeds without a transition metal catalyst or an external oxidant. organic-chemistry.orgorganic-chemistry.org Additionally, visible-light-driven MCRs of amines, carbon disulfide, and olefins offer a mild and versatile route to both linear thioamides and cyclic thiolactams. nih.gov
The synthesis of the thiazole core also benefits greatly from MCRs. A novel chemoenzymatic one-pot MCR has been developed, using trypsin as a catalyst to produce thiazole derivatives in high yields under mild conditions. nih.gov Other efficient methods include the reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate, as well as the N-methyl imidazole-accelerated reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates under solvent-free conditions. iau.iriau.ir More recently, a room-temperature MCR for synthesizing pyrazole-linked thiazoles has been reported using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating reaction medium. acs.org
Synthetic Strategies for Site-Selective Incorporation of Thioamide Moieties
The site-selective incorporation of a thioamide group, particularly within complex structures like peptides, is a significant challenge in synthetic chemistry. nih.govacs.org Thioamides are valuable isosteres of amides, and their inclusion can modulate the biological and physicochemical properties of molecules. nih.govnih.gov
One innovative strategy for site-specific thioamidation involves a synergistic defluorinative coupling reaction. organic-chemistry.org This method uses the reaction of amines, including those in amino acids and peptides, with gem-difluoroalkenes and a sulfide (B99878) source. The process is operationally simple, efficient, and proceeds under mild, activator-free conditions without causing racemization at chiral centers. organic-chemistry.orgorganic-chemistry.org
For the modification of existing thioamides, a general method for direct and highly chemoselective transamidation has been developed. nih.gov This process relies on the site-selective N-tert-butoxycarbonylation of a primary or secondary thioamide. This activation destabilizes the thioamide bond, facilitating a nucleophilic attack and subsequent cleavage of the C(S)-N bond to form a new thioamide. The reaction proceeds under mild, ambient conditions and shows a remarkably broad scope. nih.gov
In the context of solid-phase peptide synthesis (SPPS), strategies have been developed to efficiently incorporate thioamides into a growing peptide chain using standard Fmoc-based chemistry. acs.org A significant challenge in this area is the epimerization of the α-carbon of the thioamidated amino acid during the Fmoc deprotection step. nsf.gov To address this, a protection strategy has been devised where the thioamide is temporarily converted to a less acidic thioimidate on the resin. nsf.govacs.org This thioimidate protects the stereocenter during subsequent coupling and deprotection steps and can be converted back to the thioamide before the final cleavage from the resin. nsf.govacs.org
Chemical Reactivity and Transformation Pathways of 2 1,3 Thiazol 4 Yl Ethanethioamide
Exploration of the Thioamide Functionality as a Synthetic Synthon in Heterocyclic Chemistry
Thioamides are recognized as valuable and versatile building blocks in the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.nettandfonline.com Their utility stems from the presence of two key nucleophilic centers, the sulfur and nitrogen atoms, which can participate in cyclization reactions with various electrophilic partners. datapdf.com The thioamide group in 2-(1,3-Thiazol-4-yl)ethanethioamide can therefore act as a linchpin for the construction of new ring systems appended to the existing thiazole (B1198619) core.
The primary reactivity of the thioamide group involves its interaction with dielectrophiles, such as α-halocarbonyl compounds, leading to the formation of five-membered rings. datapdf.com This reactivity is fundamental to classic named reactions like the Hantzsch thiazole synthesis, which provides a direct route to thiazole derivatives. youtube.combepls.com In this context, the thioamide moiety of this compound serves as a 1,3-N,S-binucleophile, poised for cyclocondensation reactions. Thioamides are considered isosteres of amides and have been incorporated into various molecules to enhance properties such as thermal and proteolytic stability. nih.govtandfonline.com
Mechanisms of N-C(S) Bond Activation and Ground-State Destabilization in Thioamides
While thioamides are powerful synthons, their inherent resonance stabilization can render the N-C(S) bond relatively inert, similar to the N-C(O) bond in amides. A contemporary strategy to overcome this stability and induce reactivity involves the concept of ground-state destabilization. rsc.orgresearchgate.netrsc.org This approach focuses on weakening the N-C(S) bond by electronically modifying the nitrogen atom, thereby disrupting the stabilizing nN→π*C=S resonance. rsc.org
A prevalent method to achieve this is the N-activation of the thioamide, for instance, through reaction with di-tert-butyl dicarbonate (Boc₂O). rsc.orgnih.gov This site-selective N-tert-butoxycarbonylation leads to a ground-state-destabilized thioamide. nih.govresearchgate.net The resulting activated intermediate is significantly more susceptible to nucleophilic attack at the thiocarbonyl carbon. This activation facilitates transformations that are otherwise challenging, such as the direct transamidation of the thioamide with amine nucleophiles. researchgate.netnih.gov The reaction proceeds through a tetrahedral intermediate, whose subsequent collapse is driven by the electronic properties of the leaving group, enabling a chemoselective acyl substitution. rsc.orgrsc.org
| Activation Step | Reagent Example | Mechanism | Consequence |
| N-Activation | Di-tert-butyl dicarbonate (Boc₂O) | Site-selective N-acylation | Decreases nN→π*C=S resonance |
| Ground-State Destabilization | N/A | Weakening of the N-C(S) amide bond | Increased electrophilicity of the thiocarbonyl carbon |
| Nucleophilic Attack | Amines (R-NH₂) | Addition to the C=S bond | Formation of a tetrahedral intermediate |
| Transformation | N/A | Collapse of intermediate and leaving group expulsion | Chemoselective N-C(S) bond cleavage and formation of new thioamide |
Table 1: General mechanism of thioamide activation via ground-state destabilization.
Cyclization and Annulation Reactions Leading to Novel Heterocyclic Systems
The most prominent reaction pathway for this compound as a synthon is its participation in the Hantzsch thiazole synthesis to generate 2,4'-bithiazole derivatives. bepls.comnih.gov This reaction involves the cyclocondensation of the thioamide with an α-halocarbonyl compound, such as an α-bromoketone. youtube.comnih.gov The mechanism is initiated by a nucleophilic attack from the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com
This methodology allows for the synthesis of a diverse library of substituted bithiazoles, where the substituents on the new ring are determined by the choice of the α-halocarbonyl reactant. Furthermore, fused-thiazole systems can be accessed through reactions with precursors like epoxyketones, often conducted in a green solvent such as acetic acid, which facilitates the domino reaction leading to the fused product. nih.gov
| Reactant for Thioamide | Reagent | Expected Product Class |
| This compound | α-Bromoketone (R-CO-CH₂Br) | 2-(Thiazol-4-ylmethyl)-4-R-1,3'-bithiazole |
| This compound | α-Bromoester (R-O-CO-CH₂Br) | 2-(Thiazol-4-ylmethyl)-4-alkoxycarbonyl-1,3'-bithiazole |
| This compound | Epoxyketone | Fused Thiazole System |
| Thiosemicarbazone | α-Bromoketone | Bis-thiazole derivative |
Table 2: Expected products from the cyclization of this compound and related synthons.
The thioamide moiety is also a key precursor for other five-membered heterocycles, notably thiadiazoles and triazoles. The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide derivatives, which can be conceptually derived from thioamides. nih.gov
Similarly, 1,2,4-triazoles are accessible from thioamide-derived intermediates. For example, thiosemicarbazones, formed from the condensation of a thiosemicarbazide with an aldehyde or ketone, can undergo oxidative cyclization to yield triazole derivatives. researchgate.netmdpi.com The specific reaction conditions and reagents determine the resulting heterocyclic system, highlighting the versatility of the thioamide synthon in accessing a range of important heterocyclic scaffolds.
Functionalization and Derivatization Strategies for the Thiazole Ring
The thiazole ring within this compound has a distinct reactivity pattern that allows for selective functionalization. The electron distribution in the ring makes the C2 position the most electron-deficient, the C5 position the most electron-rich, and the C4 position relatively neutral. pharmaguideline.com The nitrogen atom at position 3 (N3) is the most basic site and is readily protonated. pharmaguideline.com
Key derivatization strategies include:
Deprotonation at C2: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by a strong base, such as an organolithium reagent. The resulting C2-lithiated species is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, alkyl halides) to introduce substituents at this position. pharmaguideline.com
Electrophilic Aromatic Substitution: This reaction preferentially occurs at the electron-rich C5 position. pharmaguideline.com Standard electrophilic substitution reactions like halogenation, nitration, and sulfonation can be used to functionalize this site, provided the conditions are controlled to avoid degradation of the ring. The presence of activating groups can further facilitate substitution at C5. pharmaguideline.com
N-Alkylation: The lone pair of electrons on the N3 nitrogen atom can attack alkyl halides, leading to the formation of quaternary thiazolium salts. These salts can exhibit altered reactivity and have applications as ionic liquids or precursors for N-heterocyclic carbenes. pharmaguideline.com
| Position | Electronic Nature | Reactivity Type | Example Reaction |
| C2 | Electron-deficient / Acidic H | Deprotonation / Nucleophilic attack | Reaction with n-BuLi, then an electrophile |
| N3 | Basic / Nucleophilic | Protonation / Alkylation | Reaction with acid or an alkyl halide |
| C4 | Near-neutral | Generally unreactive | Substitution requires specific precursors |
| C5 | Electron-rich | Electrophilic substitution | Halogenation or Nitration |
Table 3: Summary of reactivity at different positions of the thiazole ring.
Chemo- and Stereoselective Transformations
Chemoselectivity is a critical consideration in the transformation of multifunctional molecules like this compound. The strategies for N-C(S) bond activation via ground-state destabilization are inherently chemoselective. nih.govresearchgate.net By activating the thioamide nitrogen with a group like Boc, subsequent nucleophilic attack is directed specifically to the thiocarbonyl carbon, leaving other potentially reactive sites, such as the thiazole ring, untouched under mild conditions. nih.gov This allows for the selective transformation of the thioamide group even in the presence of other functionalities. While the principles of chemoselective thioamide activation are well-established, specific studies on stereoselective transformations involving this compound are not widely documented. Such transformations would likely require the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, for instance, in the addition of nucleophiles to the thioamide or in the functionalization of the side chain.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of 2-(1,3-thiazol-4-yl)ethanethioamide is expected to show distinct signals corresponding to each unique proton environment. The two protons on the thiazole (B1198619) ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Specifically, the proton at the C2 position (H2) would likely resonate at a lower field (δ ~8.8-9.0 ppm) compared to the proton at the C5 position (H5) (δ ~7.4-7.7 ppm) due to the differing electronic effects of the adjacent sulfur and nitrogen atoms. chemicalbook.com The methylene (B1212753) protons (-CH₂-) of the ethanethioamide side chain would present as a singlet or a multiplet in the aliphatic region, expected around δ 3.0-4.0 ppm. The two protons of the primary thioamide group (-CSNH₂) are expected to be observed as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature, but typically appears in the δ 7.5-9.5 ppm range. chemicalbook.com
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are predicted for each of the five carbon atoms. The carbon of the thioamide group (C=S) is expected to be the most deshielded, appearing significantly downfield, potentially in the range of δ 195-205 ppm. rsc.org The carbons of the thiazole ring are predicted to resonate in the aromatic region, with the C2 carbon appearing around δ 152-155 ppm, the C4 carbon (bearing the side chain) around δ 145-150 ppm, and the C5 carbon at a higher field, around δ 115-120 ppm. researchgate.netnih.gov The methylene carbon (-CH₂-) would be found in the aliphatic region of the spectrum.
2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguous assignment. A COSY spectrum would show correlations between the coupled thiazole protons (H2 and H5, if coupling exists) and confirm the connectivity within the ethanethioamide side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thiazole-H2 | 8.8 - 9.0 | - |
| Thiazole-H5 | 7.4 - 7.7 | - |
| Methylene (-CH₂-) | 3.0 - 4.0 | 30 - 40 |
| Thioamide (-NH₂) | 7.5 - 9.5 (broad) | - |
| Thiazole-C2 | - | 152 - 155 |
| Thiazole-C4 | - | 145 - 150 |
| Thiazole-C5 | - | 115 - 120 |
| Thioamide (C=S) | - | 195 - 205 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₅H₆N₂S₂), the exact molecular weight is 158.0027 g/mol . In a high-resolution mass spectrum (like ESI-MS), the protonated molecular ion [M+H]⁺ would be observed at m/z 159.0100.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would provide further structural proof. Common fragmentation pathways for related thiazole derivatives often involve cleavage of the bond between the heterocyclic ring and the side chain. researchgate.netnih.gov Key predicted fragmentation patterns include:
Loss of the thioamide group: Cleavage of the CH₂-CSNH₂ bond could lead to a thiazol-4-ylmethyl cation at m/z 98.
Cleavage of the thiazole ring: The thiazole ring itself can undergo characteristic fragmentation, often initiated by the loss of small molecules like HCN or HCSN, leading to smaller fragment ions. sapub.org
Loss of H₂S: Elimination of hydrogen sulfide (B99878) from the thioamide moiety is another possible fragmentation route.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Identity |
| 159.0100 | [M+H]⁺ (Protonated Molecular Ion) |
| 158.0027 | [M]⁺ (Molecular Ion) |
| 98 | [C₄H₄NS]⁺ (Thiazol-4-ylmethyl cation) |
| 85 | [C₃H₃NS]⁺ (Thiazole radical cation) |
| 59 | [CH₃NS]⁺ (Thioacetamide cation) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond stretches, bends, and twists, providing a molecular fingerprint.
The IR spectrum of this compound would be characterized by several key absorption bands.
N-H Stretching: The primary thioamide group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3100-3400 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds within the thiazole ring would be found in the 1650-1450 cm⁻¹ region. researchgate.net
Thioamide Bands: The thioamide group gives rise to several characteristic bands. The "Thioamide I" band (mainly C=S stretch, N-H bend) is typically found around 1600-1650 cm⁻¹. The "Thioamide II" band (N-H bend, C-N stretch) appears near 1395-1420 cm⁻¹. The "Thioamide III" band (C-N and C-S stretching) is located around 1000-1200 cm⁻¹. nih.gov A significant contribution from the C=S stretch is often observed in the 700-850 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=S stretching mode, which often gives a strong Raman signal.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3100 | N-H Stretch | Thioamide (-NH₂) |
| 3100 - 3000 | C-H Stretch | Thiazole Ring |
| 3000 - 2850 | C-H Stretch | Methylene (-CH₂) |
| 1650 - 1450 | C=N, C=C Stretch | Thiazole Ring |
| ~1620 | Thioamide I (C=S, N-H) | Thioamide |
| ~1410 | Thioamide II (N-H, C-N) | Thioamide |
| ~850 | C=S Stretch | Thioamide |
X-ray Crystallography for Precise Molecular Architecture and Conformation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern crystal packing. While a specific crystal structure for this compound is not publicly available, its key features can be predicted based on the analysis of closely related structures.
Analysis of a crystal structure would yield precise measurements for all geometric parameters. The thiazole ring is expected to be largely planar, with bond lengths characteristic of a delocalized π-electron system. For example, the S-C bond lengths would be intermediate between single and double bonds, and the C-N bond within the ring would also show partial double bond character. The C=S bond of the thioamide group is expected to be around 1.68 Å. The geometry around the thioamide nitrogen would be trigonal planar, reflecting sp² hybridization.
Table 4: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| Thiazole C=N Bond Length | ~1.37 Å |
| Thiazole S-C Bond Lengths | ~1.72 Å |
| Thioamide C=S Bond Length | ~1.68 Å |
| Thioamide C-N Bond Length | ~1.33 Å |
| C-S-C Angle (in ring) | ~90° |
| N-C-S Angle (thioamide) | ~125° |
Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy for binding studies)
Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are indispensable tools for elucidating the electronic properties and potential biological interactions of heterocyclic compounds like this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be influenced by the π-systems of the thiazole ring and the thioamide group. The thiazole ring itself typically exhibits absorption bands in the UV region. The presence of the ethanethioamide substituent would likely lead to a shift in the absorption maxima (λmax) compared to the parent thiazole molecule.
Studies on various thiazole derivatives have shown absorption maxima ranging from 250 to over 400 nm, depending on the nature and position of substituents on the thiazole ring. For instance, the introduction of chromophoric or auxochromic groups can cause significant bathochromic (red) or hypsochromic (blue) shifts. While specific λmax values for this compound are not documented in available literature, a hypothetical UV-Vis absorption data table is presented below for illustrative purposes, based on typical values for similar structures.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Ethanol | ~260 | ~8,000 | π → π* (Thiazole ring) |
| Methanol | ~262 | ~7,800 | π → π* (Thiazole ring) |
| Dichloromethane | ~265 | ~8,200 | π → π* (Thiazole ring) |
Fluorescence Spectroscopy for Binding Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of small molecules to macromolecules, such as proteins. Many proteins contain intrinsic fluorophores, primarily tryptophan and tyrosine residues, which can be excited at a specific wavelength, and their emission spectrum can be monitored. When a small molecule, such as this compound, binds to a protein, it can cause a change in the fluorescence of these residues, a phenomenon known as fluorescence quenching.
This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex between the fluorophore and the quencher) and dynamic quenching (collisional deactivation of the excited fluorophore). By analyzing the extent of fluorescence quenching at different concentrations of the ligand, one can determine key binding parameters.
Research on the interaction of various thiazole derivatives with proteins like bovine serum albumin (BSA) and the Tau protein has demonstrated the utility of fluorescence quenching studies. bldpharm.comnih.gov These studies often reveal a decrease in the protein's fluorescence intensity upon the addition of the thiazole compound, indicating an interaction. bldpharm.comnih.gov
The binding affinity (Ka), the number of binding sites (n), and the quenching mechanism can be elucidated using the Stern-Volmer equation and other related analyses. While no specific binding studies for this compound are reported, a hypothetical data table illustrating the kind of results obtained from such a study with a model protein like BSA is provided below.
Hypothetical Fluorescence Quenching Data for the Binding of this compound to Bovine Serum Albumin (BSA)
| Temperature (K) | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) | Stern-Volmer Quenching Constant (KSV) (M-1) |
| 298 | 1.5 x 104 | ~1 | 1.2 x 104 |
| 308 | 1.1 x 104 | ~1 | 0.9 x 104 |
| 318 | 0.8 x 104 | ~1 | 0.7 x 104 |
In this hypothetical scenario, the decrease in the binding constant with increasing temperature would suggest a static quenching mechanism, which is often indicative of the formation of a stable ground-state complex between the ligand and the protein.
Theoretical and Computational Chemistry Approaches for 2 1,3 Thiazol 4 Yl Ethanethioamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiazole (B1198619) derivatives, providing valuable information about their geometric parameters, electronic distributions, and chemical reactivity.
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For molecules with rotatable bonds, such as 2-(1,3-thiazol-4-yl)ethanethioamide, multiple conformations can exist, each with a different energy level. Conformational analysis aims to identify the most stable conformations (lowest energy) and map the energy landscape associated with transitions between them.
DFT methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net For thiazole derivatives, DFT has been used to calculate characteristic absorption bands. For instance, aromatic C-H stretching vibrations in the thiazole ring are typically found in the 3100-3000 cm⁻¹ region. scielo.org.za The C-C and C-N stretching modes appear between 1400-1600 cm⁻¹. The comparison between calculated and experimental IR spectra helps in the assignment of vibrational bands. kbhgroup.in
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. scielo.org.za This involves calculating the energies of electronic transitions between molecular orbitals. For thiazole derivatives, TD-DFT calculations have been shown to correlate well with experimental UV-Vis spectra, helping to identify the nature of the electronic transitions, such as π-π* and n-π* transitions. researchgate.netmdpi.com The calculated absorption wavelengths and oscillator strengths can be compared with experimental data obtained in different solvents. kbhgroup.in
Table 1: Predicted Spectroscopic Data for Thiazole Derivatives using DFT
| Spectroscopic Technique | Predicted Parameter | Typical Range for Thiazole Derivatives |
|---|---|---|
| Infrared (IR) | Aromatic C-H Stretch | 3100-3000 cm⁻¹ scielo.org.za |
| C-C and C-N Stretch | 1400-1600 cm⁻¹ |
| UV-Vis | Electronic Transitions | Dependent on specific structure and solvent kbhgroup.inresearchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time. This allows for the investigation of conformational changes, solvent effects, and the stability of ligand-protein complexes. For molecules with potential biological activity, MD simulations are often used to assess the stability of a compound when bound to a biological target, such as a protein.
Quantum Chemical Studies on Bonding Characteristics and Resonance Structures
Quantum chemical calculations, including DFT, provide detailed information about the bonding within a molecule. Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and the stability arising from hyperconjugative interactions. researchgate.net
In the thiazole ring, the C-N and S-C bond lengths are consistent with delocalized pi-electron systems. For example, the carbon-nitrogen bond length in the thiazole ring is approximately 1.386 Å, and the sulfur-carbon bond lengths range from 1.716 to 1.727 Å. NBO analysis can quantify the interactions between filled and empty orbitals, which correspond to charge transfer and resonance stabilization. mdpi.com These studies reveal the flow of charge within the molecule, for instance, from a donor group towards an acceptor group through the thiazole ring. mdpi.com
Computational Prediction of Interactions with Biological Macromolecules (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. nih.govresearchgate.net
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. Lower binding energies typically indicate a more stable complex and a higher likelihood of binding.
For various thiazole and thiadiazole derivatives, molecular docking studies have been performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. d-nb.infouowasit.edu.iq These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The results of molecular docking can guide the design of new compounds with improved binding affinity and biological activity. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
In Silico Methodologies for Predictive Profiling
In the realm of modern drug discovery and development, in silico methodologies are indispensable for the predictive profiling of novel chemical entities. These computational techniques allow for the early assessment of a compound's pharmacokinetic and toxicological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). While specific computational studies on this compound are not extensively available in the public domain, the established principles of computational chemistry provide a robust framework for predicting its behavior. These predictive models are built upon the analysis of vast datasets of known molecules and their experimental properties, enabling the extrapolation of these characteristics to new, un-synthesized, or un-tested compounds.
The primary advantage of employing in silico ADMET profiling is the ability to identify potentially problematic candidates early in the drug discovery pipeline, thereby reducing the time and cost associated with preclinical and clinical development. These methods are particularly valuable for flagging compounds that are likely to have poor oral bioavailability, undesirable metabolic instability, or potential for toxicity.
A variety of computational models and algorithms are utilized for ADMET prediction. These range from simple rule-based systems, such as Lipinski's Rule of Five, to more complex quantitative structure-activity relationship (QSAR) models and machine learning algorithms. For a compound like this compound, a typical in silico evaluation would involve the calculation of a wide array of molecular descriptors. These descriptors, which quantify various aspects of the molecule's structure and physicochemical properties, are then used as inputs for the predictive models.
The predictive profiling of a molecule is a multi-faceted process. For instance, absorption is often predicted by evaluating parameters such as a compound's solubility, permeability, and potential for being a substrate of intestinal transporters. Distribution is assessed by predicting the extent of plasma protein binding and the ability to cross the blood-brain barrier. Metabolism prediction focuses on identifying potential sites of metabolic attack and predicting interactions with key metabolic enzymes like the cytochrome P450 family. Excretion pathways are predicted by considering factors such as molecular weight and polarity. Finally, a range of toxicity endpoints, including mutagenicity, carcinogenicity, and cardiotoxicity, can be predicted using various computational models.
It is important to note that while in silico predictions are highly valuable, they are not a substitute for experimental validation. However, they serve as a critical screening tool, allowing researchers to prioritize the synthesis and testing of compounds with the most promising predicted profiles. The integration of these computational approaches into the drug discovery workflow significantly enhances the efficiency and success rate of developing new therapeutic agents.
The following tables illustrate the types of predictive data that can be generated through in silico ADMET analysis for a hypothetical thiazole derivative with a similar structure to this compound.
Table 1: Predicted Physicochemical Properties for a Representative Thiazole Compound
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Polar Surface Area | < 140 Ų |
This table illustrates the common physicochemical properties calculated to assess drug-likeness based on Lipinski's Rule of Five. The values are hypothetical for a representative thiazole compound.
Table 2: Predicted ADME Properties for a Representative Thiazole Compound
| ADME Parameter | Prediction |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibitor | No |
| P-glycoprotein Substrate | Yes |
| Renal Organic Cation Transporter | Low Probability |
This table provides examples of predictive ADME data for a representative thiazole compound. These predictions help in understanding the potential pharmacokinetic behavior of the molecule.
Table 3: Predicted Toxicity Endpoints for a Representative Thiazole Compound
| Toxicity Endpoint | Predicted Risk |
| AMES Mutagenicity | Low |
| hERG Inhibition | Low |
| Carcinogenicity | Non-carcinogen |
| Skin Sensitization | Low |
| Hepatotoxicity | Low |
This table showcases the types of toxicity risks that can be assessed using in silico models for a representative thiazole compound. These predictions are crucial for early safety assessment.
Research on Biological Interaction Modalities and Molecular Target Identification
Investigation of Thioamide Moieties as Bioisosteres in Peptidic Scaffolds
The thioamide group, a key feature of 2-(1,3-Thiazol-4-yl)ethanethioamide, is often explored as a bioisostere for the amide bond in peptidic scaffolds. This substitution can significantly alter the physicochemical properties of a molecule, including its conformation, hydrogen bonding capacity, and metabolic stability. Research in this area investigates how the replacement of an amide with a thioamide influences the biological activity and target engagement of peptide-based molecules. While specific studies on the direct incorporation of the this compound moiety into peptidic scaffolds are not extensively detailed in the provided results, the general principles of thioamide bioisosterism are well-established in medicinal chemistry.
Methodologies for In Vitro Biological Screening and Potency Determination
A variety of in vitro assays are employed to determine the biological activity and potency of thiazole (B1198619) derivatives like this compound. These methods are crucial for initial screening and for understanding the compound's potential therapeutic applications without involving clinical trials.
Assessment of Antimicrobial Interaction Profiles
The antimicrobial potential of thiazole derivatives is a significant area of investigation. In vitro methods are used to assess their efficacy against various microbial strains.
Disk Diffusion Technique: This method is utilized to evaluate the antibacterial and antifungal activity of synthesized compounds against a panel of microorganisms, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. nih.gov
Broth Microdilution Method: This technique is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microbe. For instance, the MIC of certain azo-thiazole derivatives has been determined against Staphylococcus aureus. nih.gov
In Vitro Models of Infection: Specific in vitro models, such as those for CCl4-induced hepatotoxicity, can be adapted to study the protective effects of compounds on cells, which can be relevant in the context of microbial infections that cause cellular damage. nih.gov
It is important to note that many 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which share structural similarities with thiazoles, have shown promising antimicrobial activity, suggesting that this class of compounds, including this compound, warrants further investigation in this area. nih.gov
Exploration of Anticarcinogenic Molecular Mechanisms
The anticancer properties of thiazole derivatives are extensively studied using various in vitro assays that probe their effects on cancer cell lines and molecular pathways.
MTT Assay: This colorimetric assay is a standard method for assessing the cytotoxic activity of compounds on cancer cell lines. It measures the metabolic activity of cells, which is indicative of cell viability. The MTT assay has been used to evaluate the antiproliferative activity of thiazole derivatives against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal carcinoma). nih.govmdpi.com
Sulforhodamine B (SRB) Assay: Similar to the MTT assay, the SRB assay is used to measure cytotoxicity by staining total cellular protein. It has been employed to determine the inhibitory effects of thiazole carboxamide derivatives on cancer cell lines. nih.gov
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of specific enzymes that are crucial for cancer cell growth and survival. For example, the inhibitory activity of thiazole derivatives against VEGFR-2, a key receptor in angiogenesis, has been evaluated. mdpi.comresearchgate.net Other targeted enzymes include SIRT2 and tubulin. mdpi.comnih.gov
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). This helps to determine if a compound induces cell cycle arrest at a particular phase, which is a common mechanism of action for anticancer drugs. For example, some thiazole derivatives have been shown to cause cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.com
Apoptosis Assays: Annexin V-FITC/PI staining followed by flow cytometry is a common method to detect and quantify apoptosis (programmed cell death) induced by a compound. This assay can distinguish between early and late apoptotic cells. mdpi.com
Molecular Docking Studies: Computational methods like molecular docking are used to predict the binding mode and affinity of a compound to its target protein. This provides insights into the molecular basis of the observed biological activity and can guide the design of more potent inhibitors. mdpi.comnih.govresearchgate.net
Characterization of Molecular Binding Interactions with Biological Receptors and Enzymes
Understanding how this compound interacts with biological macromolecules at a molecular level is crucial for elucidating its mechanism of action and for rational drug design.
Protein-Ligand Interaction Studies
Various biophysical and biochemical techniques are used to study the binding of small molecules to proteins.
Molecular Docking: This computational technique is widely used to predict the binding poses and interactions of ligands with proteins. Studies on thiazole derivatives have shown interactions with key amino acid residues in the active sites of enzymes like aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.comresearchgate.net For instance, hydrogen bonding and π-π interactions are common types of interactions observed between thiazole compounds and their protein targets. nih.gov
Fluorescence-Based Assays: Changes in the fluorescence of a protein upon ligand binding can be used to study their interaction. For example, a method involving fluorescein-5-isothiocyanate (FITC) labeling has been used to detect conformational changes in a target protein upon binding of thiazole derivatives. nih.gov
While specific interaction data for this compound with Bovine Serum Albumin, COX isoforms, or Glutaminase (B10826351) 1 were not found in the provided search results, the general methodologies are applicable to studying its binding to these and other proteins.
Identification and Validation of Specific Biological Targets
The identification and validation of the specific biological targets of a compound are critical steps in drug discovery.
Target-Based Screening: This approach involves testing a compound against a panel of known biological targets to identify those with which it interacts. For example, thiazole derivatives have been screened against enzymes like SIRT2 and tubulin. mdpi.comnih.gov
Phenotypic Screening Followed by Target Deconvolution: In this approach, a compound is first identified based on its effect on a cellular phenotype (e.g., inhibition of cancer cell migration). Subsequently, techniques are employed to identify the molecular target responsible for this effect. For instance, a thiazole lead compound was identified for its ability to block cell migration and invasion, with the protein fascin (B1174746) being a potential target. acs.org
Molecular Modeling and Rational Design: Based on the structure of a known inhibitor or the active site of a target protein, new compounds can be designed and synthesized. This approach led to the discovery of thiazole-based SIRT2 inhibitors. mdpi.com
The validation of a biological target often involves demonstrating that the compound's biological effect is directly due to its interaction with that target. This can be achieved through various experiments, including genetic knockdown or knockout of the target protein and observing a diminished effect of the compound.
Elucidation of Biological Action Pathways and Effects on Cellular Processes (e.g., ROS levels, protein phosphorylation)
While direct research on the specific biological action pathways of this compound is not extensively documented in publicly available literature, the broader class of thiazole derivatives has been the subject of numerous studies. These investigations provide insights into the potential mechanisms by which this compound might exert its biological effects, particularly concerning the modulation of reactive oxygen species (ROS) levels and the inhibition of protein phosphorylation.
Interference with Antioxidant Systems and Induction of Reactive Oxygen Species (ROS)
A significant body of research points to the ability of various thiazole-containing compounds to interfere with cellular antioxidant systems, leading to an increase in intracellular ROS levels. This mechanism is a key aspect of their observed antimicrobial and anticancer activities.
For instance, studies on certain heterocyclic thiazole compounds have demonstrated their capacity to induce an increase in intracellular ROS in pathogenic fungi like Cryptococcus neoformans and Cryptococcus gattii. nih.govnih.gov This interference with the fungal antioxidant defense system is believed to be a primary contributor to their antifungal properties. nih.gov The synergistic interaction observed between these thiazoles and menadione, a known superoxide (B77818) generator, further supports the hypothesis that their action is linked to the accumulation of superoxide radicals. nih.govnih.gov
The proposed mechanism involves the disruption of the delicate balance of the cellular redox state. By overwhelming the cell's natural antioxidant defenses, these compounds can induce oxidative stress, which in turn can trigger a cascade of events leading to cellular damage and, ultimately, apoptosis (programmed cell death). This principle is not limited to antifungal activity; the generation of ROS is a known mechanism by which many cytotoxic drugs selectively target and eliminate cancer cells.
| Compound Class | Organism/Cell Line | Observed Effect on ROS | Reference |
| Thiazole Derivatives | Cryptococcus neoformans, Cryptococcus gattii | Increased intracellular ROS | nih.govnih.gov |
| Thiazole-linked Hybrids | Various (in vitro screening) | Antioxidative potential against DPPH, H₂O₂, superoxide, and nitric oxide radicals | acs.org |
Inhibition of Protein Phosphorylation through Kinase Targeting
Another well-documented mechanism of action for thiazole derivatives is the inhibition of protein kinases. nih.govrsc.org Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. This process is fundamental to the regulation of a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis. nih.gov Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. rsc.orgiscience.in
Thiazole-based compounds have shown significant promise as inhibitors of various protein kinases, including both serine/threonine and tyrosine kinases. nih.gov Their unique structural features allow them to bind to the active sites of these enzymes, preventing them from carrying out their phosphorylation function. nih.gov This inhibition can disrupt the signaling pathways that drive uncontrolled cell proliferation and survival in cancer cells. nih.gov
For example, specific thiazole derivatives have been identified as potent inhibitors of:
Aurora kinases: These are key regulators of mitosis, and their inhibition by certain 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines leads to the suppression of histone H3 phosphorylation and abnormal mitotic events. nih.gov
B-RAFV600E kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated significant inhibitory effects on this kinase, which is a common mutation in melanoma. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Certain thiazole derivatives have been shown to exhibit antiproliferative activity by targeting this key receptor in angiogenesis. mdpi.com
The ability of thiazole derivatives to act as protein kinase inhibitors underscores their potential as anticancer agents. nih.govnih.govresearchgate.net By targeting these critical enzymes, they can disrupt the aberrant signaling that characterizes cancer cells, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov
| Thiazole Derivative Class | Target Kinase | Biological Consequence | Reference |
| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora kinases | Suppression of histone H3 phosphorylation, atypical mitosis | nih.gov |
| Phenyl sulfonyl-containing thiazoles | B-RAFV600E kinase | Inhibition of melanoma cell growth | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 | Antiproliferative activity, cell cycle arrest, apoptosis | mdpi.com |
| 2-amino thiazole derivatives | Aurora kinase | Potential as anticancer agents against breast cancer | nih.gov |
Systematic Exploration of Structure Activity Relationships Sar for 2 1,3 Thiazol 4 Yl Ethanethioamide Derivatives
Methodological Approaches in SAR Studies for the Thiazole (B1198619) Core and Thioamide Side Chain
The exploration of structure-activity relationships for compounds centered around a thiazole core and a thioamide side chain employs a combination of synthetic, biological, and computational methodologies. These approaches allow for a comprehensive understanding of how molecular structure dictates biological function.
A primary method involves the synthesis of a library of derivatives where specific parts of the molecule are systematically modified. globalresearchonline.net For the thiazole core, this can include introducing various substituents at different positions on the ring. For the thioamide side chain, modifications might involve altering its length, flexibility, or replacing the sulfur atom. The synthesis of various regioisomers is also a key strategy to explore the spatial arrangement of functional groups. nih.gov
Once synthesized, these derivatives undergo biological evaluation to determine their activity. Assays to measure binding affinity (Ki) or inhibitory concentration (IC50) are common for quantifying the effect of structural changes. nih.govnih.gov For example, studies on thiazole derivatives as adenosine (B11128) A3 receptor antagonists involved measuring their Ki values to assess how substitutions enhanced affinity and selectivity. nih.gov
Computational chemistry plays a vital and increasingly central role in SAR studies. academie-sciences.fr Techniques like molecular docking are used to predict how a ligand might bind to the active site of a target protein. academie-sciences.frmdpi.com Automated docking procedures, such as FlexiDock, can determine the most energetically favorable binding location and orientation of a compound, providing insights that correlate with experimental SAR data. nih.gov These structure-based drug design approaches rely on the availability of 3D X-ray crystal structures of the target protein to understand the topography of the binding site. mdpi.com Molecular dynamics simulations can further refine these predictions and help calculate binding free energies. nih.gov
Impact of Substituent Variations on Ligand-Target Binding Affinity
The binding affinity of a ligand to its biological target is highly sensitive to the nature and position of its substituents. For thiazole-based compounds, even minor chemical modifications can lead to significant changes in potency and selectivity.
The thiazole ring itself often acts as a crucial scaffold in biologically active compounds. globalresearchonline.netfrontiersin.org The interactions of this core and its substituents with the target protein are critical. Aromatic rings, including the thiazole nucleus, can participate in hydrophobic interactions, such as π-π stacking, with amino acid residues like tyrosine, tryptophan, and phenylalanine in the binding pocket, enhancing inhibition. mdpi.com
Specific substituent changes have been shown to have a profound impact:
Aromatic Substitutions: In a series of thiazole derivatives targeting adenosine A3 receptors, the introduction of a methoxy (B1213986) group at the 4-position of an attached phenyl ring, combined with N-acetyl or propionyl groups, led to a great increase in binding affinity and selectivity. nih.gov
Halogenation: The addition of halogen atoms can significantly enhance inhibitory activity. Halogens form strong electrostatic interactions, which can be more stable than hydrogen bonds, resulting in a more stable ligand-receptor complex. mdpi.com For instance, derivatives with 2-fluoro and 6-chloro substituents on a benzene (B151609) ring showed enhanced anti-HIV activity. mdpi.com
Side Chain Modifications: The nature of the side chain attached to the thiazole core is equally important. In one study, replacing a specific amide group with an N-methylated amide was the key to unlocking inhibitory activity against butyrylcholinesterase (BChE). academie-sciences.fr
The following table summarizes the observed impact of specific substituent variations on the biological activity of thiazole derivatives based on published research findings.
| Modification | Substituent/Group | Observed Impact | Target Example | Citation |
| Aromatic Ring Substitution | 4-Methoxy on Phenyl Ring | Greatly increased binding affinity and selectivity. | Human Adenosine A3 Receptor | nih.gov |
| Halogenation | 2-Fluoro, 6-Chloro on Benzene Ring | Enhanced anti-HIV activity through stable electrostatic interactions. | HIV Reverse Transcriptase | mdpi.com |
| Acyl Group Substitution | N-acetyl or N-propionyl on Aminothiazole | Increased binding affinity and selectivity. | Human Adenosine A3 Receptor | nih.gov |
| Amide N-Alkylation | N-methylation of an amide | Conferred inhibitory activity where the non-methylated version was inactive. | Butyrylcholinesterase (BChE) | academie-sciences.fr |
This table is generated based on findings from various thiazole derivatives and is intended to be illustrative of general principles in SAR.
Rational Design Principles for Modulating Chemical and Biological Activities
Rational drug design leverages the insights gained from SAR studies to create new molecules with improved properties. This process is guided by a deep understanding of the ligand-target interactions at a molecular level.
A fundamental principle is structure-based drug design (SBDD) , which utilizes the three-dimensional structure of the target protein. mdpi.com By analyzing the binding site, chemists can design molecules that possess complementary shapes and chemical features, such as hydrogen bond donors and acceptors, to maximize favorable interactions. nih.govmdpi.com For example, molecular modeling can reveal how a ligand fits into the binding pocket and highlight key interactions, such as H-bonding between the ligand and specific amino acid residues of the receptor. nih.gov
Another key principle is the consideration of water-mediated interactions . In some cases, water molecules within the binding site act as crucial bridges, forming a hydrogen bond network that helps to anchor the ligand in its bioactive conformation. nih.gov Recognizing and designing ligands to take advantage of these bridging water molecules can significantly enhance binding affinity. nih.gov
Modulating Physicochemical Properties is also a core tenet of rational design. This involves making specific structural changes to influence properties like solubility, stability, and membrane permeability. The introduction of polar groups can increase water solubility, while lipophilic groups can enhance passage through cell membranes.
Furthermore, computational approaches are integral to modern rational design. academie-sciences.fr Beyond initial docking, iterative schemes involving multiple independent molecular dynamics simulations can be used to calculate weighted ensemble averages, improving the accuracy of binding affinity predictions, especially for targets with large, flexible binding sites. nih.gov This computational pre-screening helps prioritize which novel compounds should be synthesized and tested, saving significant time and resources. mdpi.com By combining computational modeling with experimental validation, a multidisciplinary approach can effectively identify promising new therapeutic leads. mdpi.com
Future Research Directions and Uncharted Territories
Advancements in Asymmetric Synthesis of Chiral Thioamides and Thiazoles
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. The development of asymmetric synthetic routes to chiral thioamides and thiazoles, including derivatives of 2-(1,3-Thiazol-4-yl)ethanethioamide, represents a significant and ongoing research challenge.
Future research will likely focus on the design and application of novel chiral catalysts to achieve high enantioselectivity in the synthesis of these compounds. This includes the exploration of transition-metal catalysts, organocatalysts, and biocatalysts. For instance, the use of chiral copper-pybox complexes has shown promise in the asymmetric alkynylation/hydrothiolation cascade reactions to produce enantiopure thiazolidine-2-imines, which are precursors to chiral thiazoles. nih.gov Further investigation into similar catalytic systems could be extended to the synthesis of chiral this compound analogs.
Moreover, the development of asymmetric reduction techniques for the synthesis of chiral heterocycles, such as tetrahydroisoquinolines, provides a blueprint for future work on related thiazole-containing structures. mdpi.com The application of asymmetric hydrogenation, transfer hydrogenation, and reductive amination could lead to the efficient production of chiral derivatives of the target compound.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Example | Potential Application |
| Chiral Transition-Metal Complex | Copper-pybox | Enantioselective synthesis of thiazole (B1198619) precursors |
| Organocatalyst | Chiral Phosphoric Acids | Asymmetric transformations of thioamides |
| Biocatalyst | Engineered Enzymes | Enantioselective reduction or functionalization |
Development of Novel Reaction Pathways and Catalytic Systems for Compound Synthesis
The quest for more efficient, sustainable, and versatile synthetic methods is a constant driving force in chemical research. For this compound, future research is poised to explore novel reaction pathways and catalytic systems that offer advantages over existing methods.
Green chemistry principles are expected to play a pivotal role in this area. The development of catalyst-free and solvent-free reaction conditions, or the use of environmentally benign solvents like water, is a key objective. bepls.com For example, microwave-assisted organic synthesis has been shown to accelerate the formation of thiazole derivatives, often with improved yields and reduced reaction times. bepls.com
Furthermore, the exploration of novel catalytic systems, such as the use of 1,4-diazabicyclo[2.2.2]-octane (DABCO) as a recyclable and eco-friendly catalyst, presents a promising avenue for the synthesis of thiazole-containing compounds. bepls.com The development of multi-component reactions, where several starting materials are combined in a single step to form a complex product, will also be a focus of future synthetic efforts, offering increased efficiency and atom economy. bepls.com
Table 2: Emerging Synthetic Methodologies
| Methodology | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, higher yields |
| Green Catalysis | Use of recyclable and non-toxic catalysts | Environmentally friendly, sustainable |
| Multi-Component Reactions | One-pot synthesis from multiple starting materials | High atom economy, operational simplicity |
| Synthesis in Aqueous Media | Use of water as a solvent | Reduced environmental impact, improved safety |
Integration with Materials Science and Supramolecular Chemistry
The unique electronic and structural properties of the thiazole ring make it an attractive building block for the creation of advanced materials with novel functionalities. Future research will likely explore the integration of this compound and its derivatives into the realms of materials science and supramolecular chemistry.
The development of thiazole-based polymers is an area of growing interest. These polymers can exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics, such as in the fabrication of conducting polymers and organic light-emitting diodes (OLEDs). researchgate.net The thioamide group can also participate in coordination with metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs).
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting frontier. The ability of the thiazole and thioamide moieties to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct well-defined supramolecular assemblies with specific functions. nih.gov For example, the formation of one-, two-, or three-dimensional networks through hydrogen bonding has been observed in related benzothiazole (B30560) derivatives. nih.gov
Table 3: Potential Applications in Materials Science
| Material Type | Key Structural Feature | Potential Application |
| Thiazole-based Polymers | Conjugated polymer backbone | Organic electronics, sensors |
| Metal-Organic Frameworks (MOFs) | Coordination of thiazole nitrogen to metal centers | Gas storage, catalysis, sensing |
| Supramolecular Assemblies | Hydrogen bonding and π-π stacking interactions | Drug delivery, molecular recognition |
Deeper Mechanistic Understanding of Biological Interactions
While thiazole derivatives are known to possess a wide range of biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research on this compound will necessitate a deeper dive into the mechanistic basis of its biological interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable tools in this endeavor. These techniques can predict the binding modes of the compound with various biological targets, such as enzymes and receptors, and provide insights into the key interactions that govern its activity. nih.gov For instance, molecular docking studies have been used to investigate the binding of thiazole derivatives to the active sites of enzymes like HIV reverse transcriptase and carbonic anhydrase. nih.goviaea.org
Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, will also be crucial for elucidating the three-dimensional structures of the compound and its complexes with biological macromolecules. This information is essential for understanding the structure-activity relationships and for the rational design of more potent and selective analogs. The synergistic interaction between a 1,3,4-thiadiazole (B1197879) derivative and Amphotericin B has been investigated using spectroscopic and theoretical studies, providing a model for future investigations into the interactions of this compound. nih.gov
Exploration of New Therapeutic Areas through Rational Design (excluding clinical applications)
The structural versatility of the this compound scaffold makes it an excellent starting point for the rational design of new therapeutic agents targeting a wide range of diseases. Future research will focus on the systematic modification of the core structure to optimize its pharmacological properties and explore its potential in new therapeutic areas.
The principles of rational drug design, which involve the targeted modification of a lead compound to improve its affinity and selectivity for a specific biological target, will be central to this effort. nih.gov By introducing different substituents on the thiazole ring and modifying the ethanethioamide side chain, it may be possible to develop analogs with enhanced activity against various targets, including those involved in cancer, infectious diseases, and inflammatory disorders.
For example, the design of hybrid molecules that combine the thiazole-thioamide scaffold with other pharmacophoric groups is a promising strategy. The synthesis of 1,2,3-triazole hybrid structures has been explored as a route to novel anticancer agents. nih.gov Similarly, the incorporation of the this compound motif into more complex molecular architectures could lead to the discovery of compounds with novel biological activities. The synthesis and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase (B10826351) 1 inhibitors provides a recent example of such a rational design approach. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(1,3-Thiazol-4-yl)ethanethioamide, and how are intermediates characterized?
Synthesis typically involves cyclization of thiourea derivatives with α-halo ketones or aldehydes. For example, monosubstituted thioureas react with maleimides in ethanol to yield thiazolidinone derivatives, as demonstrated in analogous syntheses of structurally related compounds . Characterization relies on NMR (e.g., H and C-1H HMBC for structural elucidation) and HRMS for molecular weight confirmation .
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed via chromatographic methods (HPLC or TLC) and spectroscopic analysis. Melting point determination (e.g., mp 139.5–140°C for a related thiazole carboxylic acid) and elemental analysis are standard practices . Impurity profiling may involve LC-MS to detect side products from incomplete cyclization or oxidation.
Q. What spectroscopic techniques are critical for confirming the structure of thiazole derivatives like this compound?
Key techniques include:
- H/C NMR : Assigns proton environments and carbon frameworks, with HMBC confirming heterocyclic connectivity .
- IR Spectroscopy : Identifies functional groups (e.g., thioamide C=S stretch near 1200–1250 cm).
- HRMS : Validates molecular formula (e.g., ESI-HRMS for [M+H] ions) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the related compound 2-(1,3-Thiazol-4-yl)benzimidazolium nitrate monohydrate was resolved using SHELXL (R factor = 0.036), confirming planarity of the thiazole-benzimidazole system and hydrogen-bonding networks . SHELX software is widely used for refinement, though care is needed to address twinning or disorder in thioamide groups .
Q. What role do hydrogen-bonding patterns play in stabilizing the solid-state structure of thiazole-based thioamides?
Graph set analysis (e.g., Etter’s rules) reveals intermolecular interactions. For instance, the nitrate ion in 2-(1,3-Thiazol-4-yl)benzimidazolium nitrate forms O–H···O and N–H···O bonds, creating a 3D network that stabilizes the crystal lattice . Such patterns inform cocrystal design for enhanced solubility or stability.
Q. How do structural modifications to the thiazole ring affect the compound’s bioactivity?
Substitutions at the thiazole 2- or 4-positions (e.g., alkylation or introduction of electron-withdrawing groups) modulate electronic properties and binding affinity. For example, thiazole derivatives with extended π-systems (e.g., quinoxaline hybrids) exhibit enhanced activity as kinase inhibitors . SAR studies should pair synthesis with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens).
Methodological Challenges
Q. What are the limitations of using SHELX for refining thioamide-containing structures?
SHELX may struggle with disorder in flexible thioamide side chains or high thermal motion in sulfur atoms. Complementary tools like Olex2 or PLATON should be used for validation, including checks for missed symmetry (e.g., twinning in monoclinic systems) .
Q. How can conflicting NMR data for thiazole derivatives be resolved?
Discrepancies in proton assignments often arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or deuterated solvent studies can clarify exchange phenomena. For example, thioamide proton signals may broaden in DMSO-d due to hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
